
n-Vanillyldecanamide
Overview
Description
Mechanism of Action
Target of Action
n-Vanillyldecanamide, also known as capsaicinoid, is a compound isolated from the fruits of Capsicum annuum . The primary target of this compound is the vanilloid receptor, TRPV1 . This receptor is located at the ends of neurons and plays a crucial role in pain perception and thermoregulation .
Mode of Action
Upon binding to the TRPV1 receptor, this compound causes the opening of the channel and the influx of calcium ions inside the cell . This leads to the depolarization of the cell membrane, forming an action potential that is transmitted into the spinal cord, causing the sensation of pain and warmth .
Biochemical Pathways
The activation of the TRPV1 receptor by this compound affects several biochemical pathways. One of the key pathways influenced is the angiogenic pathway induced by VEGF (vascular endothelial growth factor) . VEGF is the main regulator of the angiogenesis process in both cancerous and healthy cells . This compound acts as an inhibitor of this pathway, demonstrating its potential anti-angiogenic properties .
Result of Action
The binding of this compound to the TRPV1 receptor and the subsequent cellular changes result in a significant reduction in the radical length of Lactuca sativa seedlings in a dose-dependent manner . This indicates the potential of this compound to influence plant growth and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pungency of capsaicinoids, including this compound, in Capsicum fruits is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of n-Vanillyldecanamide on various types of cells and cellular processes are still being explored. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vanillyldecanamide can be synthesized through the reaction of vanillin hydrochloride with decanoyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically involves dissolving vanillin hydrochloride in water, adding sodium bicarbonate, and then introducing decanoyl chloride dissolved in chloroform. The mixture is stirred at room temperature to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: N-Vanillyldecanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
Chemical Properties and Structure
n-Vanillyldecanamide has the chemical formula C₁₈H₂₉NO₃ and a CAS number of 31078-36-1. Its structure consists of a long aliphatic chain (derived from decanoic acid) attached to a vanillin moiety. This unique combination contributes to its distinct sensory and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : this compound has been shown to reduce free radical formation in biological systems, particularly in plant seedlings. This suggests its role as a free radical scavenger that protects cells from oxidative damage .
- Interaction with TRPV1 Receptors : Similar to capsaicin, this compound interacts with transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain sensation. This interaction may provide analgesic effects, making it a candidate for pain management therapies .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, indicating its potential use in treating inflammatory conditions.
Scientific Research Applications
The applications of this compound span multiple scientific domains:
Pharmacology
- Pain Management : Due to its interaction with TRPV1 receptors, this compound is being explored for its analgesic properties. Its non-pungent nature compared to capsaicin may offer therapeutic benefits without the associated discomfort .
- Anti-inflammatory Agents : Research is ongoing to evaluate its efficacy in reducing inflammation and associated pain in various conditions.
Food Science
- Flavoring Agent : As a naturally occurring compound in chili peppers, this compound can be utilized as a flavoring agent in food products. Its unique taste profile may enhance culinary experiences without the intense heat of capsaicin .
Agriculture
- Plant Growth Regulator : Studies have indicated that this compound can influence plant growth by reducing radical length in seedlings of Lactuca sativa (lettuce). This property suggests potential applications in agricultural practices to enhance crop yields and resilience .
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- A study demonstrated that treatment with this compound significantly reduced the radical length of Lactuca sativa seedlings in a dose-dependent manner. This finding supports its role as a growth regulator in plants .
- Another investigation into the antioxidant capabilities of this compound revealed its effectiveness in scavenging free radicals, highlighting its potential use as a natural preservative in food products.
Comparison with Similar Compounds
- Capsaicin
- Dihydrocapsaicin
- Nordihydrocapsaicin
- Homocapsaicin
- Homodihydrocapsaicin
Biological Activity
n-Vanillyldecanamide (NVD), also known as decylic acid vanillylamide, is an organic compound with the chemical formula C₁₈H₂₉NO₃ and a CAS number of 31078-36-1. This compound is structurally related to capsaicin, the active component in chili peppers, and has gained attention for its potential biological activities, particularly as an antioxidant and a modulator of pain perception.
Antioxidant Properties
Research indicates that NVD exhibits significant antioxidant activity. Studies have demonstrated that it can reduce free radical formation in biological systems, particularly in plant seedlings, suggesting its role as a free radical scavenger that protects cells from oxidative damage. The antioxidant mechanism is primarily attributed to the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS).
Interaction with TRPV1 Receptors
NVD has been studied for its interaction with transient receptor potential vanilloid 1 (TRPV1) receptors, which are critical in pain sensation. Structural studies show that NVD retains the vanilloid pharmacophore essential for binding to TRPV1, similar to capsaicin. However, modifications in its alkyl chain length influence its potency. Research indicates that a hydrophobic alkyl side-chain of 8–12 carbon atoms is optimal for maximum activity at TRPV1 .
Metabolism and Pharmacokinetics
The metabolism of NVD shares similarities with capsaicin, involving cytochrome P450 enzymes. Various metabolites have been identified through studies using human liver microsomes, indicating that NVD undergoes O-demethylation and hydroxylation processes .
Metabolite | Description | Formation Rate |
---|---|---|
M1 | Macrocyclic metabolite | High |
M2 | ω-hydroxylated metabolite | Moderate |
M3 | ω-1-hydroxylated metabolite | Low |
These metabolic pathways are crucial for understanding the pharmacological effects and potential toxicity of NVD.
Study on Antioxidant Effects
In a controlled study, plant seedlings treated with NVD showed a marked decrease in oxidative stress markers compared to untreated controls. This suggests that NVD may have protective effects against environmental stressors.
Pain Modulation Research
A study involving mouse models demonstrated that NVD could modulate pain responses when administered in varying doses. The results indicated a dose-dependent response where lower doses provided analgesic effects without significant irritation, unlike capsaicin .
Safety Profile
While NVD is structurally similar to capsaicin, it is believed to have a milder irritant profile due to the absence of the pungent functional group found in capsaicin. However, comprehensive safety assessments are still needed to establish definitive safety parameters for human consumption and therapeutic use.
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHTWDQJPOTDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185028 | |
Record name | N-Vanillyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31078-36-1 | |
Record name | N-Vanillyldecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Vanillyldecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Vanillyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-VANILLYLDECANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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